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Compound of Interest

Compound Name: 8-Chloroquinoline-2-carbaldehyde

Cat. No.: B1270957

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 8-Chloroquinoline-2-
carbaldehyde is not readily available in public domain literature and chemical databases. This
guide provides a detailed analysis based on structurally analogous compounds to predict the
expected spectroscopic properties of 8-Chloroquinoline-2-carbaldehyde. This information is
intended to serve as a reference for researchers in the field.

Introduction

8-Chloroquinoline-2-carbaldehyde is a heterocyclic aromatic compound of interest in
medicinal chemistry and materials science. Its quinoline scaffold is a "privileged structure™
found in numerous biologically active compounds, and the presence of a reactive aldehyde
group at the 2-position, along with a chloro-substituent at the 8-position, makes it a versatile
building block for the synthesis of novel derivatives with potential therapeutic applications.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and
structure of this and any synthesized compound. This technical guide outlines the anticipated
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 8-
Chloroquinoline-2-carbaldehyde, based on the analysis of closely related molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 8-Chloroquinoline-2-
carbaldehyde. These predictions are derived from known data of structurally similar
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compounds, including 8-chloroquinoline and various quinoline-2-carbaldehyde derivatives.

Table 1: Predicted "H NMR Spectroscopic Data (in CDCIs)

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment
~10.1-10.3 s 1H -CHO
~8.3-8.5 d 1H H-3
~8.1-8.3 d 1H H-4
~7.8-8.0 d 1H H-5
~7.6-7.8 t 1H H-6
~7.9-8.1 d 1H H-7

Note: The chemical shifts of the aromatic protons are influenced by the electron-withdrawing

effects of the chloro and aldehyde groups. The exact coupling constants would need to be

determined experimentally.

Table 2: Predicted **C NMR Spectroscopic Data (in

CDCIs)
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Chemical Shift (8) ppm Assighment
~192 -194 -CHO
~152 - 154 C-2
~148 - 150 C-8a
~137 - 139 C-14
~133-135 C-8
~130- 132 C-6
~128 - 130 C-5
~127 - 129 C-7
~122 -124 C-3
~121-123 C-4a

Note: The assignments are based on general knowledge of quinoline chemistry and the
electronic effects of the substituents.

ble 3: licted IR :

Wavenumber (cm—?) Intensity Assignment

~3050 - 3100 Medium Aromatic C-H stretch

2820, ~2720 Medium Aldehyde C-H stretch (Fermi
resonance)

~1700 - 1715 Strong C=0 stretch (aldehyde)

~1580 - 1620 Medium-Strong C=C and C=N ring stretching

~1100 - 1200 Medium C-Cl stretch

~750 - 850 Strong C-H out-of-plane bending
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Table 4: Predicted Mass Spectrometry Data (Electron

lonization - El)
m/z Relative Intensity Assignment

[M]* (Molecular ion, showing
191/193 High isotopic pattern for one

chlorine atom)

190/192 Medium [M-H]*
162/164 Medium [M-CHOJ*
127 High [M-CI-CHOJ* or [CsHeN]*

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with
a ratio of approximately 3:1.

Experimental Protocols

While specific experimental protocols for 8-Chloroquinoline-2-carbaldehyde are not detailed
in the searched literature, the following are general methodologies for the synthesis and
spectroscopic characterization of similar quinoline derivatives.

General Synthesis Method

A common route to quinoline-2-carbaldehydes is the oxidation of the corresponding 2-
methylquinoline.

» Oxidation: To a solution of 8-chloro-2-methylquinoline in a suitable solvent (e.g., dioxane or
glacial acetic acid), an oxidizing agent such as selenium dioxide (SeO:) is added.

e Reaction: The mixture is heated under reflux for several hours until the starting material is
consumed (monitored by TLC).

o Work-up: The reaction mixture is cooled and filtered to remove solid byproducts. The filtrate
is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an
organic solvent (e.g., dichloromethane or ethyl acetate).
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 Purification: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4) and
the solvent is removed under reduced pressure. The crude product is then purified by
column chromatography on silica gel.

Spectroscopic Characterization Methods

* NMR Spectroscopy: *H and 3C NMR spectra would be recorded on a spectrometer
operating at a frequency of 300 MHz or higher. The purified sample would be dissolved in a
deuterated solvent such as chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de), with
tetramethylsilane (TMS) used as an internal standard.

» IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared
(FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or a solution in
a suitable solvent.

o Mass Spectrometry: Mass spectra would be acquired using an electron ionization (EI) or
electrospray ionization (ESI) mass spectrometer. The sample would be introduced via a
direct insertion probe, gas chromatography (GC), or liquid chromatography (LC).

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and spectroscopic
analysis of a target compound like 8-Chloroquinoline-2-carbaldehyde.
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Caption: General workflow for synthesis and spectroscopic characterization.

« To cite this document: BenchChem. [Spectroscopic Profile of 8-Chloroquinoline-2-
carbaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1270957#8-chloroquinoline-2-carbaldehyde-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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